Lutein dimyristate
Description
Structure
2D Structure
Properties
Molecular Formula |
C68H108O4 |
|---|---|
Molecular Weight |
989.6 g/mol |
IUPAC Name |
[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R,4R)-2,6,6-trimethyl-4-tetradecanoyloxycyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl] tetradecanoate |
InChI |
InChI=1S/C68H108O4/c1-13-15-17-19-21-23-25-27-29-31-33-45-65(69)71-61-51-59(7)63(67(9,10)53-61)49-47-57(5)43-37-41-55(3)39-35-36-40-56(4)42-38-44-58(6)48-50-64-60(8)52-62(54-68(64,11)12)72-66(70)46-34-32-30-28-26-24-22-20-18-16-14-2/h35-44,47-51,61-63H,13-34,45-46,52-54H2,1-12H3/b36-35+,41-37+,42-38+,49-47+,50-48+,55-39+,56-40+,57-43+,58-44+/t61-,62+,63-/m0/s1 |
InChI Key |
ZTJVXDHNXWQBFR-GQIBHBSTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)/C)/C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)C)C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution in Biological Systems
Endogenous Presence in Plant Matrices
Marigold flowers (Tagetes erecta) are the most significant commercial source of lutein (B1675518), where it is found predominantly in its esterified form. researchgate.netnotulaebotanicae.ro Up to 90-99% of the lutein in marigold petals is esterified with various fatty acids. researchgate.net While lutein dipalmitate is often cited as the major pigment, lutein dimyristate is consistently identified as one of the constituent esters. researchgate.netfao.org
Research identifies this compound as one of the minor diesters alongside other forms such as lutein myristate palmitate and lutein distearate. researchgate.net The oleoresin extracted from dried marigold petals contains a complex mixture of these lutein esters, other carotenoids, and waxes. fao.orgfao.org The specific composition of these esters can vary depending on the flower's coloration, with darker orange-brown flowers containing significantly higher concentrations of total lutein esters compared to lighter, greenish-yellow varieties. researchgate.net The process to obtain purified lutein from these extracts involves saponification, a chemical hydrolysis step that breaks the ester bonds to yield free lutein. fao.orgscholarsresearchlibrary.com
| Lutein Ester Compound | Relative Abundance | Reference |
|---|---|---|
| Lutein Dipalmitate | Major | researchgate.netfao.org |
| This compound | Minor | researchgate.net |
| Lutein Myristate Palmitate | Minor | researchgate.net |
| Lutein Palmitate Stearate | Minor | researchgate.net |
| Lutein Distearate | Minor | researchgate.net |
Lutein esters, including potentially this compound, are widely distributed in a variety of fruits and vegetables. notulaebotanicae.ro While free lutein is common in green leafy vegetables, the esterified forms are typically found in ripe fruits and some flowers, where they contribute to the yellow, orange, and red pigmentation. researchgate.netagriculturejournals.cz The esterification process is associated with fruit ripening and the transformation of chloroplasts into chromoplasts. rsc.orgnotulaebotanicae.ro
In fruits like mangoes and oranges, lutein is present and known to be esterified with fatty acids such as myristic and palmitic acids, forming both monoesters and diesters. rsc.org Similarly, peppers, squash products, persimmon, wolfberry (goji), and sea buckthorn have been identified as sources of xanthophyll esters. notulaebotanicae.ronih.gov For instance, studies on peppers show that as the fruit ripens, the concentration of xanthophylls increases, with a significant portion (up to 80% in ripe fruits) becoming esterified. rsc.org While the specific quantification of this compound in many of these sources is not always detailed, the presence of both lutein and myristic acid in the plant's metabolic system makes its formation plausible. Research has confirmed the presence of lutein esters in squash, oranges, and peppers. nih.govpan.olsztyn.pl
| Source | Presence of Lutein Esters | Reference |
|---|---|---|
| Oranges | Present | rsc.orgagriculturejournals.cz |
| Mangoes | Present | rsc.orgresearchgate.net |
| Peppers | Present | rsc.orgnotulaebotanicae.ro |
| Squash Products | Present | notulaebotanicae.ronih.gov |
| Banana Peel | Data Not Available | |
| Wolfberry (Goji) | Present | notulaebotanicae.ro |
| Sea Buckthorn | Present | notulaebotanicae.ro |
| Persimmon | Present | notulaebotanicae.rousda.gov |
Enzymatic Processes of Lutein Esterification in Botanical Sources
The formation of this compound is an enzymatic process that occurs within the plant cell, specifically within plastids. This esterification is a genetically controlled mechanism that allows for the stable accumulation of large amounts of xanthophylls in structures like chromoplasts. rsc.org
The biosynthesis of xanthophyll esters is catalyzed by enzymes known as xanthophyll acyltransferases (XATs). researchgate.netnih.gov These enzymes facilitate the transfer of an acyl group from a donor molecule, typically a fatty acid linked to coenzyme A (acyl-CoA), to one or both of the hydroxyl groups on the lutein molecule. researchgate.net The esterification process increases the hydrophobicity of the xanthophylls, which is thought to aid in their sequestration and stable storage within the lipid-rich environment of plastoglobuli in chromoplasts. researchgate.netresearchgate.net
While the specific enzymes responsible for xanthophyll esterification in many fruits have not been definitively identified, evidence points towards the involvement of acyltransferases. rsc.org An alternative hypothesis suggests the potential involvement of lipase (B570770) enzymes, which could catalyze the esterification reaction under specific cellular conditions. nih.gov This process is particularly active during fruit ripening, coinciding with a dramatic increase in the total carotenoid content and a shift from free to esterified xanthophylls. rsc.org
Research indicates that the enzymes involved in xanthophyll esterification exhibit selectivity for both the fatty acid moiety and the specific hydroxyl group on the lutein molecule. notulaebotanicae.ronih.govnih.gov Lutein is an asymmetrical molecule with two different ring structures, a β-ring and an ε-ring, each with a hydroxyl group.
Studies on wheat have shown that different enzymes display preferences for specific fatty acids. For example, enzymes can preferentially use palmitic acid or linoleic acid for the acylation process. nih.govnih.gov This suggests that the availability of specific fatty acids (like myristic acid) and the presence of enzymes with a high affinity for them are key factors in determining the final profile of lutein esters, including the formation of this compound. nih.gov Furthermore, these enzymes can show regioselectivity, preferentially esterifying the hydroxyl group at one position over the other. nih.gov This enzymatic specificity results in the diverse array of lutein monoesters and diesters observed in nature. nih.govnih.gov
Synthesis and Advanced Derivatization Methodologies
Chemical Synthesis Approaches
Chemical synthesis offers a direct and efficient route to produce lutein (B1675518) dimyristate and its analogs. These methods typically involve the esterification of the hydroxyl groups of lutein with myristic acid or its activated derivatives.
Esterification of Free Lutein with Myristic Acid Derivatives (e.g., fatty acyl chlorides)
A common and effective method for the chemical synthesis of lutein dimyristate is the esterification of free lutein using an activated form of myristic acid, such as myristoyl chloride. This approach involves the reaction of lutein with an excess of the fatty acyl chloride in the presence of a base, which acts as a catalyst and neutralizes the hydrochloric acid byproduct.
In a typical procedure, free lutein is dissolved in a suitable organic solvent, such as benzene (B151609) or dichloromethane. A base, commonly triethylamine (B128534) or 4-dimethylaminopyridine (DMAP), is added to the solution. Subsequently, myristoyl chloride is introduced, and the reaction mixture is stirred at a controlled temperature, for instance, 40°C, to facilitate the esterification process rsc.org. The use of an excess of the acyl chloride ensures the complete esterification of both hydroxyl groups of the lutein molecule, leading to the formation of this compound.
Another established method involves the use of myristic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as DMAP rsc.orgresearchgate.net. This reaction is typically carried out in a solvent like dichloromethane. This method facilitates the formation of an ester linkage between the carboxyl group of myristic acid and the hydroxyl groups of lutein.
The progress of the reaction is monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the synthesized this compound is purified from the reaction mixture using chromatographic techniques to remove unreacted starting materials and byproducts.
Preparation of Lutein Homodiesters and Heterodiesters
The synthesis of lutein esters can be tailored to produce both homodiesters and heterodiesters rsc.org. This compound is classified as a homodiester because both hydroxyl groups of the lutein molecule are esterified with the same fatty acid, myristic acid.
The preparation of lutein homodiesters, such as this compound, follows the general esterification procedures described previously, where a molar excess of a single fatty acid derivative is reacted with lutein.
Conversely, lutein heterodiesters are synthesized when two different fatty acids are esterified to the two hydroxyl groups of the lutein molecule. The synthesis of a specific heterodiester, for example, one containing both a myristoyl and a palmitoyl (B13399708) group, requires a more controlled, stepwise approach. This may involve protecting one of the hydroxyl groups of lutein, followed by esterification of the unprotected hydroxyl group with the first fatty acid. Subsequently, the protecting group is removed, and the second hydroxyl group is esterified with a different fatty acid. A comprehensive study involved the synthesis of 24 different mono- and di-esters of lutein, including mixed fatty acid diesters, to serve as standards for chromatographic separation and identification researchgate.net. This research highlighted the successful preparation of compounds such as lutein 3'-O-myristate-3-O-palmitate, demonstrating the feasibility of producing lutein heterodiesters researchgate.net.
Design and Synthesis of Lutein Ester Analogs for Research Purposes
The design and synthesis of lutein ester analogs, including this compound, are crucial for various research applications. These synthetic esters serve as analytical standards for their identification and quantification in natural sources and commercial supplements rsc.orgresearchgate.net. For instance, a suite of lutein mono- and di-esters with lauric, myristic, palmitic, and stearic acids were synthesized to facilitate the chromatographic separation of mixed fatty acid lutein diesters and to analyze the composition of commercial lutein supplements researchgate.net.
Furthermore, the synthesis of lutein ester analogs is instrumental in investigating how esterification affects the physicochemical properties and biological activities of lutein. Research has explored the synthesis of various lutein esters to evaluate their enhanced stability and bioavailability compared to free lutein nih.govrsc.orgnih.gov. Studies have also been conducted to assess the bioavailability of lutein from lutein diester formulations, indicating that esterification does not impede its absorption nih.govoatext.com. The synthesis of hydrophilic lutein derivatives through esterification is another area of research aimed at improving the water dispersibility and antioxidant properties of lutein rsc.org.
Biocatalytic Synthesis Strategies
Biocatalytic methods, employing enzymes as catalysts, offer a green and highly selective alternative to chemical synthesis for the production of this compound. These strategies are characterized by mild reaction conditions, which help to preserve the integrity of the sensitive lutein molecule.
Lipase-Catalyzed Esterification (e.g., Candida antarctica lipase (B570770) B, Candida rugosa, porcine lipase)
Lipases are a class of enzymes that are widely utilized for the esterification of lutein due to their catalytic efficiency in non-aqueous media. Among the various lipases, Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is one of the most effective biocatalysts for this purpose researchgate.netspkx.net.cn. Lipases from Candida rugosa and porcine pancreas have also been investigated for their potential in synthesizing lutein esters.
The enzymatic synthesis of this compound can be achieved through either direct esterification of lutein with myristic acid or transesterification with a myristic acid ester, such as vinyl myristate. In a study demonstrating the versatility of this enzymatic approach, a lipase-Pluronic conjugate was used to synthesize various lutein esters, achieving a conversion of 88.5% for lutein myristate researchgate.netresearchgate.net.
The general reaction involves dissolving lutein and the acyl donor in a suitable organic solvent, followed by the addition of the lipase. The reaction mixture is then incubated at a specific temperature with agitation to facilitate the enzymatic conversion. The use of immobilized lipases is particularly advantageous as it simplifies the recovery and reuse of the biocatalyst, making the process more cost-effective and sustainable.
Optimization of Reaction Conditions for Enzymatic Yield and Purity
The efficiency of the lipase-catalyzed synthesis of lutein esters is highly dependent on several reaction parameters. Optimization of these conditions is crucial to maximize the yield and purity of the final product. Key parameters that are often optimized include the choice of solvent, temperature, substrate molar ratio, enzyme concentration, and water activity.
Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Synthesis of Lutein Esters
| Parameter | Optimal Condition | Lutein Ester | Lipase Source | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Temperature | 60°C | Lutein dipalmitate | Novozym 435 (Candida antarctica lipase B) | 83% Yield | researchgate.net |
| Temperature | 50°C | Lutein disuccinate | Immobilized Candida antarctica lipase B | 92% Conversion | nih.govrsc.orgnih.gov |
| Temperature | 40°C | Gallic acid lutein ester | Novozyme 435 (Candida antarctica lipase B) | 81.8% Conversion | spkx.net.cn |
| Reaction Time | 8 hours | Lutein dipalmitate | Novozym 435 (Candida antarctica lipase B) | 83% Yield | researchgate.net |
| Reaction Time | 60 hours | Lutein disuccinate | Immobilized Candida antarctica lipase B | 92% Conversion | nih.govrsc.orgnih.gov |
| Substrate Molar Ratio (Lutein:Acyl Donor) | 1:16 | Lutein disuccinate | Immobilized Candida antarctica lipase B | 92% Conversion | nih.gov |
| Enzyme Concentration | 20 mg/mL | Lutein dipalmitate | Novozym 435 (Candida antarctica lipase B) | 83% Yield | researchgate.net |
For instance, in the synthesis of lutein dipalmitate using Novozym 435, the optimal conditions were found to be a temperature of 60°C in toluene, which resulted in an 83% yield after 8 hours researchgate.net. Another study focusing on the synthesis of lutein disuccinate using an immobilized form of Candida antarctica lipase B reported a high conversion rate of 92% at 50°C after 60 hours. The optimal conditions in this case included a lutein to succinic anhydride (B1165640) molar ratio of 1:16 and an enzyme dosage of 10 mg/mL nih.gov.
The choice of solvent also plays a critical role. Nonpolar organic solvents are generally preferred to minimize the hydrolysis of the newly formed ester. Water activity is another crucial parameter, as a certain amount of water is essential for maintaining the catalytic activity of the lipase, but excess water can promote the reverse hydrolytic reaction.
Development of Green Chemistry Processes for Lutein Ester Production
The chemical synthesis of lutein esters, including this compound, has traditionally involved methods that can be environmentally taxing. In response, green chemistry principles are being increasingly applied to develop more sustainable and efficient production processes. These approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste. A primary focus in this area is the use of enzymatic catalysis, which offers high selectivity and operates under eco-friendly conditions.
Enzymatic esterification stands out as a leading green alternative for producing lutein esters. This method typically employs lipases, such as Candida antarctica lipase B (CALB), to catalyze the esterification of lutein with fatty acids. nih.gov Lipases are highly specific, which minimizes the formation of unwanted byproducts and simplifies purification processes. The reactions are conducted under mild temperatures, preserving the integrity of the heat-sensitive lutein molecule. researchgate.net
To further enhance the sustainability and efficiency of enzymatic processes, significant research has focused on enzyme immobilization. By anchoring the lipase enzyme to a solid support, it can be easily separated from the reaction mixture and reused for multiple cycles, which significantly lowers production costs. acs.org Innovative materials have been explored as supports to improve catalytic performance.
Key Developments in Green Synthesis of Lutein Esters:
Novel Biocatalysts: Researchers have developed advanced biocatalysts by immobilizing CALB on novel carriers like functionalized graphitic carbon nitride nanosheets (g-C₃N₄-Ns) and graphene-like mesoporous carbons (GMCs). acs.orgrsc.org These nanostructured materials provide a large surface area, enhancing enzyme loading and catalytic activity. For instance, the esterification of lutein with succinic anhydride using CALB immobilized on g-C₃N₄-Ns resulted in a conversion rate of up to 92% at 50°C in 60 hours, a 34% improvement over the free enzyme. rsc.org Similarly, a GMC-based lipase nanoreactor achieved an esterification rate of 93.32% after 72 hours. acs.org
Bio-Derived Solvents: To reduce reliance on volatile and often toxic organic solvents, studies have explored the use of bio-derived solvents. One such example is the use of β-pinene, a compound derived from pine resin, as a reaction medium for the synthesis of xanthophyll esters. acs.org This approach aligns with the green chemistry goal of using renewable feedstocks.
These enzymatic and bio-based strategies represent a significant move towards more environmentally responsible manufacturing of lutein esters, offering high yields and purity while minimizing the ecological footprint. researchgate.net
Prodrug Development through Lutein Esterification (e.g., Lutein Diglutaric Acid)
Lutein's therapeutic potential is often hampered by its poor water solubility and low oral bioavailability. To overcome these limitations, a prodrug strategy involving esterification has been developed. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. Esterification of lutein's hydroxyl groups can modify its physicochemical properties to enhance stability, solubility, and absorption.
A notable example of this approach is the synthesis of lutein diglutaric acid (Lut-DG) , a novel ester prodrug of lutein. nih.gov This compound is synthesized by conjugating lutein with glutaric acid via an ester bond. The addition of the glutaric acid moieties is intended to improve the molecule's pharmacological and biological activities. mdpi.com
Research comparing lutein diglutaric acid to its parent compound, lutein, has demonstrated the potential benefits of this prodrug approach. In studies using human retinal pigment epithelial (RPE) cells, Lut-DG exhibited more potent protective effects against oxidative stress than lutein itself. nih.govnih.gov Oxidative stress in RPE cells is a key factor in the development of age-related macular degeneration (AMD). elsevierpure.com
Comparative Protective Effects of Lutein vs. Lutein Diglutaric Acid (Lut-DG) in RPE Cells
| Feature | Finding | Citation |
| Reactive Oxygen Species (ROS) Production | Both compounds significantly decreased H₂O₂-induced ROS production, with Lut-DG showing greater efficacy. | nih.govresearchgate.net |
| Cell Death Protection | Both compounds protected RPE cells from oxidative stress-induced death. Lut-DG was found to be more effective than lutein. | nih.gov |
| Molecular Pathway Modulation | The protective effects were exerted by modulating key signaling pathways (p38, ERK1/2, SAPK/JNK) and apoptosis-related molecules (Bax, Bcl-2). | nih.gov |
| Antioxidant System Enhancement | Both compounds increased the expression of enzymatic (catalase, glutathione peroxidase) and non-enzymatic (glutathione) antioxidants. | nih.gov |
| Overall Potency | In all tested cases, Lut-DG was identified as a more potent compound than its parent drug, lutein, in protecting RPE cells from oxidative damage. | nih.govnih.gov |
The development of ester prodrugs like lutein diglutaric acid highlights a promising strategy to enhance the therapeutic utility of lutein. By improving its stability and biological activity, such derivatives could be more effective agents for conditions linked to oxidative stress. mdpi.com This approach is not limited to glutaric acid; other pro-moieties such as palmitate, myristate, and linoleate have also been shown to form more stable lutein esters. mdpi.com
Stability Profile and Degradation Kinetics
Thermal Stability of Lutein (B1675518) Dimyristate
Studies comparing the thermal stability of different lutein forms have conclusively shown that stability increases with the degree of esterification. In a key study, the thermal stability of free lutein (FL), lutein monomyristate (LM), and lutein dimyristate (LD) were evaluated at 60°C. The results indicated a clear hierarchy of stability: this compound was categorized as "very stable," lutein monomyristate as "slightly stable," and free lutein as "very unstable." tandfonline.comnih.govfao.org
After 96 hours of incubation at 60°C, the concentration of free lutein decreased significantly, with only about 20% of the initial amount remaining. tandfonline.com In contrast, this compound showed no significant decrease in concentration during the same period, highlighting its superior heat resistance. tandfonline.com Lutein monomyristate exhibited an intermediate level of degradation. tandfonline.com This demonstrates a direct correlation between the esterification of lutein's hydroxyl groups and its ability to withstand thermal stress. Further research in food systems, such as wheat grain, corroborates that lutein esters are more stable and have a longer shelf life at elevated temperatures (e.g., 60°C) than free lutein. researchgate.net
The enhanced thermal stability of this compound is attributed to the protection of the hydroxyl (-OH) groups on the lutein molecule. tandfonline.com These groups are reactive sites susceptible to thermal degradation. Esterification replaces the hydrogen atom of the hydroxyl groups with acyl groups from fatty acids, in this case, myristic acid. nutriscienceusa.com This modification effectively caps (B75204) these reactive sites, reducing their susceptibility to heat-induced chemical reactions.
Heat can also induce a conformational change in the lutein molecule, specifically the isomerization of the stable all-trans form to less stable cis isomers, which is often a precursor to further degradation. nih.gov The addition of the bulky fatty acid chains in this compound provides steric hindrance, which may help to stabilize the molecule and inhibit these detrimental conformational changes. Studies on other lutein esters in wheat flour also support the principle that esterification leads to slower degradation and greater carotenoid retention under thermal stress. nih.gov
Photostability under Ultraviolet Irradiation
Similar to its thermal stability, the photostability of lutein is markedly improved by esterification. When exposed to UV light over a period of three days, free lutein degrades rapidly. tandfonline.com A comparative study found that after a 3-day incubation under UV light, only 42.3% of the initial free lutein remained. tandfonline.com
In stark contrast, both lutein monomyristate and this compound demonstrated significantly greater resistance to UV-induced degradation. The remaining concentrations for lutein monomyristate and this compound were 78.2% and 78.6%, respectively. tandfonline.com This indicates that esterification provides substantial protection against the damaging effects of ultraviolet radiation. nih.govfao.org Free lutein is known to be highly susceptible to degradation upon light exposure, which can excite the molecule's electrons and lead to higher reactivity and eventual degradation. rjptonline.orgresearchgate.net
The inherent photoprotective capabilities of the lutein molecule arise from its structure, specifically the long chain of conjugated double bonds. mdpi.comtandfonline.com This system allows it to absorb light energy and effectively quench reactive oxygen species (ROS) that are generated by photochemical reactions, thus preventing oxidative damage. mdpi.comnih.gov
However, this same structure is also what makes free lutein prone to photo-degradation. rjptonline.org The proposed mechanism for the enhanced photostability of this compound is centered on the protection afforded by the esterified fatty acids. tandfonline.com By capping the terminal hydroxyl groups, the esterification process stabilizes the entire molecule. This structural stabilization helps to maintain the integrity of the conjugated double-bond system, which is essential for its photoprotective functions. By resisting degradation for a longer period, this compound can exert its light-filtering and antioxidant effects more effectively over time compared to the more fragile free lutein. tandfonline.com
Oxidative Stability in Controlled Model Systems
The stability of lutein against oxidation is another critical factor, as oxidative degradation can lead to a loss of function. While one study noted that the general antioxidant activities among free lutein, the monomyristate, and the dimyristate were not significantly different, another study highlighted a key distinction in a lipid-based system. tandfonline.com
Influence on Lipid Peroxidation in Triacylglycerol Systems (prooxidant vs. antioxidant effects)
In lipid-rich environments such as triacylglycerol (TAG) systems, the role of lutein esters can be complex, exhibiting both antioxidant and prooxidant behaviors depending on concentration. Research comparing this compound to free lutein in a purified corn triacylglycerol model has shed light on these dual effects.
Table 1: Comparative Effect of Lutein Forms on Lipid Peroxidation in Triacylglycerol (TAG)
| Compound | Concentration | Primary Effect on Lipid Peroxidation in TAG |
| Free Lutein (FL) | Low | Prooxidant nih.gov |
| High | Prooxidant nih.gov | |
| This compound (LD) | Low | Less prooxidant than Free Lutein nih.gov |
| High | Prooxidant nih.gov |
Impact of Fatty Acid Chain Length on Oxidative Stability
Esterification of lutein's hydroxyl groups with fatty acids is a well-established method to enhance its stability. The fatty acid chains provide steric hindrance, protecting the unstable polyene backbone of the lutein molecule from oxidative attack. Studies consistently show that lutein diesters are more stable than their monoester counterparts, which in turn are more stable than free lutein against degradation by heat and UV light. nih.govnih.gov
This compound, featuring two myristic acid (C14) chains, is noted for being very stable against heat and more stable towards UV light than free lutein. nih.gov The general consensus is that this enhanced stability is due to the esterification of the hydroxyl groups. nih.gov While direct comparisons of large series of straight-chain fatty acids (e.g., myristate vs. palmitate vs. stearate) are limited, research on various lutein diesters has shown that the structure of the attached fatty acid plays a crucial role. acs.org For instance, lutein esters with branched-chain fatty acids have demonstrated exceptionally high stability, sometimes 1.5- to 21-fold higher than free lutein, particularly against photodegradation and oxidation. acs.org This indicates that the protective effect is not solely dependent on chain length but also on the molecular structure of the fatty acid moiety.
Table 2: Relative Stability of Lutein and its Myristate Esters
| Compound | Form | Stability Against Heat | Stability Against UV Light |
| Free Lutein (FL) | Non-esterified | Very Unstable nih.gov | Unstable |
| Lutein Monomyristate (LM) | Mono-ester | Slightly Stable nih.gov | More stable than FL nih.gov |
| This compound (LD) | Di-ester | Very Stable nih.gov | More stable than FL nih.gov |
Kinetic Studies of this compound Degradation Pathways
The degradation of lutein and its esters can follow several kinetic models, influenced by factors such as temperature, the physical matrix, and the chemical form of the lutein. While studies focusing exclusively on this compound are specific, the degradation kinetics of lutein esters, in general, have been characterized.
Esterification has been shown to alter the degradation kinetics of lutein, though the specific impact can vary depending on the conditions. acs.org The thermal degradation of lutein in oil systems, for example, is often best described by a first-order kinetic model. researchgate.net This process involves competitive and parallel reactions, including isomerization from the all-trans form to various cis-isomers, followed by subsequent degradation into colorless products. researchgate.net
Other studies have reported different kinetic models. For instance, the disappearance of free lutein during the esterification process in wheat grain follows first-order reaction rates. researchgate.net In other contexts, such as under specific heating conditions, lutein decomposition has been observed to follow second-order kinetics, while degradation during storage may follow a two-stage, first-order reaction. nih.gov These findings suggest that the degradation pathway of this compound likely involves initial isomerization followed by oxidative cleavage, with the rate constants and reaction order being highly dependent on the specific environmental stressors.
Advanced Analytical Characterization in Research
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatography is fundamental for isolating lutein (B1675518) dimyristate from other carotenoid esters and compounds present in natural extracts.
High-Performance Liquid Chromatography (HPLC) of Lutein Diesters
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of lutein diesters, including lutein dimyristate. Reversed-phase HPLC, often utilizing a C18 column, is a common and effective method for separating these nonpolar compounds. qu.edu.qanih.gov The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a mixture of solvents like methanol/ethyl acetate (B1210297) or acetonitrile, methanol, water, and ethyl acetate. qu.edu.qaresearchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector set to the maximum absorption wavelength of lutein, which is around 446 nm. qu.edu.qaresearchgate.net
The stability of lutein esters, such as this compound, has been studied using HPLC. Research indicates that this compound is significantly more stable against heat and UV light degradation compared to free lutein and lutein monomyristate. tandfonline.comtandfonline.comnih.gov This stability is an important factor in both the analysis and the potential applications of the compound.
In a study on lutein esters from Tagetes patula, HPLC analysis on a C18 column with a methanol/ethyl acetate (60:40) mobile phase successfully separated this compound from other esters like lutein myristate palmitate and lutein dipalmitate. qu.edu.qa Similarly, research on marigold (Tagetes erecta) extracts has utilized C18 columns with a binary mobile phase of ethyl acetate and an acetonitrile-methanol mixture to separate various lutein diesters, including dimyristate. nih.gov
Table 1: Example HPLC Conditions for Lutein Diester Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 Reversed-Phase (125x4mm) | C18 Reversed-Phase |
| Mobile Phase | Methanol/Ethyl Acetate (60:40) | Ethyl acetate and Acetonitrile-Methanol (9:1) |
| Flow Rate | 1 mL/min | Not Specified |
| Detection | UV-Vis at 446 nm | UV-Vis at 330 nm (for cis isomers) and MS |
| Reference | qu.edu.qa | nih.gov |
Chromatographic Resolution of Lutein Mono- and Diesters
The chromatographic separation of lutein monoesters and diesters is achievable due to the differences in their polarity. Diesters like this compound are less polar than monoesters and, consequently, have longer retention times in reversed-phase HPLC systems. researchgate.net The specific fatty acids esterified to the lutein molecule also influence the retention time; longer and more saturated fatty acid chains result in increased retention. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for not only separating but also identifying different ester forms. nih.gov Using techniques like atmospheric pressure chemical ionization (APCI), researchers can differentiate between monoester regioisomers and identify various diesters present in an extract. nih.govacs.org This method has been successfully applied to characterize lutein diesters in marigold oleoresin as well as in fruits like cape gooseberry and pumpkin. nih.gov The combination of HPLC's separation capability with the mass information from MS provides a high degree of confidence in the identification of specific esters like this compound. nih.govresearchgate.net
Methodologies for Analysis of Unsaponified versus Saponified Extracts for Native Ester Profiling
To understand the native profile of lutein esters in a source material, it is crucial to analyze unsaponified extracts. Direct analysis of these extracts by HPLC reveals the composition of mono- and diesters as they exist naturally. researchgate.net In marigold flowers, for instance, lutein is predominantly found in the form of diesters of saturated fatty acids. nih.gov Unsaponified extracts of marigold have been shown to contain a complex mixture of diesters, including this compound, dipalmitate, and mixed esters like myristate-palmitate. nih.govresearchgate.net
Saponification is an alkaline hydrolysis process used to cleave the ester bonds, liberating free lutein from its fatty acid esters. researchgate.netkoreascience.kr This process is often employed when the goal is to quantify the total lutein content rather than the individual ester profiles. mdpi.comsemanticscholar.org By comparing the chromatograms of an extract before and after saponification, researchers can confirm the presence of lutein esters. The disappearance of the diester and monoester peaks (e.g., this compound) and the corresponding increase in the free lutein peak after saponification provides clear evidence of the original ester composition. researchgate.net However, saponification can lead to the degradation of carotenoids if not carefully controlled, and it eliminates information about the original ester profile. mdpi.com Therefore, for native ester profiling, the analysis of unsaponified extracts is essential. researchgate.net
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the structure of this compound.
UV-Visible Spectroscopy for Conjugated System Analysis
UV-Visible spectroscopy is a fundamental technique for characterizing carotenoids like this compound. The color of these compounds arises from the conjugated polyene chain, which absorbs light in the visible region. jackwestin.comlibretexts.org Lutein and its esters exhibit a characteristic three-peaked absorption spectrum. qu.edu.qaresearchgate.net In solvents like ethanol (B145695) or n-hexane, free lutein typically shows absorption maxima (λmax) around 420-424 nm, 445-447 nm, and 472-475 nm. qu.edu.qaresearchgate.netresearchgate.net
The esterification of lutein with fatty acids, as in this compound, does not significantly alter the chromophore (the conjugated polyene system). Therefore, the UV-Vis spectrum of this compound is virtually identical to that of free lutein. qu.edu.qa This spectroscopic similarity confirms that the core conjugated system responsible for light absorption remains intact after esterification. The characteristic spectral shape is a key identifier for the lutein backbone of the molecule.
Table 2: Typical UV-Visible Absorption Maxima for Lutein and its Esters
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
|---|---|---|---|---|
| n-Hexane | 418 (shoulder) | 445 | 470 | qu.edu.qa |
| Ethanol | 424 | 445 | 472 | researchgate.net |
| Ethyl Acetate | 427 | 447 | 475 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of molecules, including lutein esters. While UV-Vis spectroscopy confirms the conjugated system, NMR provides detailed information about the entire carbon-hydrogen framework. mdpi.commdpi.com Techniques such as 1H NMR (proton NMR) and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the unambiguous assignment of all protons and carbons in the structure. mdpi.comnih.gov
For this compound, 1H NMR would confirm the presence of the lutein backbone through the characteristic signals of the olefinic and methyl protons. Additionally, it would show signals corresponding to the myristate fatty acid chains, including the long aliphatic chains and the methylene (B1212753) protons adjacent to the ester carbonyl group. The chemical shifts of the protons at the C3 and C3' positions of the lutein rings would be altered upon esterification, providing direct evidence of the ester linkages. nih.gov While specific NMR data for this compound is not widely published, the principles of NMR analysis for carotenoid esters are well-established, confirming the structure by identifying the carotenoid and the attached fatty acid moieties. qu.edu.qanih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., regioisomer identification)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise information on its molecular weight and a detailed analysis of its fragmentation patterns. This is particularly crucial for the identification of regioisomers, which are isomers that have the same molecular formula but differ in the position of the fatty acyl chains on the lutein backbone.
Liquid chromatography coupled with mass spectrometry (LC-MS), especially with atmospheric pressure chemical ionization (APCI), is a commonly employed technique for the analysis of lutein esters. In negative-ion APCI-MS, both molecular ions and structurally significant fragment ions corresponding to the loss of the myristoyl fatty acid chains can be observed in high abundance.
The molecular formula for this compound is C₆₈H₁₀₈O₄, which gives it a molecular weight of approximately 989.6 g/mol . The analysis of this compound by mass spectrometry will therefore show a molecular ion peak corresponding to this mass.
A key aspect of the mass spectrometric analysis of lutein diesters is the characteristic fragmentation pattern that allows for the differentiation of regioisomers. Research has shown a preferential loss of the substituent (in this case, the myristic acid) from the 3'-hydroxy position located on the ε-ionone ring of the lutein molecule. This selective fragmentation is a valuable tool for assigning the specific fatty acids to their respective positions on the lutein backbone, thus enabling the unambiguous identification of different regioisomers. For instance, in a mixed diester of lutein, the initial loss of one fatty acid over the other can pinpoint its location on the ε-ionone ring.
The table below summarizes the key mass spectrometry data for this compound.
| Parameter | Value | Significance |
| Molecular Formula | C₆₈H₁₀₈O₄ | Defines the elemental composition. |
| Molecular Weight | ~989.6 g/mol | Confirms the identity of the compound. |
| Ionization Technique | APCI, ESI | Common methods for ionizing lutein esters. |
| Key Fragmentation | Preferential loss of myristic acid from the 3'-position (ε-ionone ring) | Allows for the identification of regioisomers. |
Methodologies for Stereoisomeric Analysis of this compound
The stereoisomeric analysis of this compound is critical as the biological activity of carotenoids can be highly dependent on their specific isomeric form. Lutein itself has three chiral centers, leading to the possibility of several stereoisomers. The analysis of these isomers in this compound typically involves a two-step process:
Saponification: The myristate ester groups are cleaved from the lutein backbone to yield free lutein. This is a necessary step as the direct chiral separation of the intact diester is often complex. Saponification is usually achieved by treating the this compound sample with an alkali solution, such as potassium hydroxide (B78521) in an alcohol.
Chiral High-Performance Liquid Chromatography (HPLC): The resulting free lutein is then analyzed using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose, are widely used for the separation of lutein stereoisomers.
The separation of lutein stereoisomers is achieved based on the differential interaction of each isomer with the chiral stationary phase. The choice of mobile phase is crucial for achieving optimal separation. Typically, a non-polar mobile phase consisting of a mixture of hexane (B92381) and an alcohol, such as isopropanol, is used in either an isocratic or gradient elution mode.
The table below outlines a typical set of conditions for the chiral HPLC analysis of lutein stereoisomers following the saponification of this compound.
| Parameter | Description | Example |
| Sample Preparation | Saponification of this compound to yield free lutein. | Treatment with methanolic potassium hydroxide. |
| Chromatographic Column | Chiral stationary phase. | Daicel Chiralpak AD-3 (Amylose derivative coated on silica-gel) |
| Mobile Phase | A mixture of a non-polar solvent and an alcohol. | Gradient elution with hexane and isopropanol. |
| Detection | UV-Vis detector set at the maximum absorbance of lutein. | Approximately 445-450 nm. |
Biochemical Interactions and Enzymatic Hydrolysis Mechanisms
In Vitro Enzymatic Hydrolysis of Lutein (B1675518) Dimyristate
In vitro models that simulate the conditions of the human gastrointestinal tract are invaluable tools for studying the enzymatic hydrolysis of lutein esters. These models allow for the controlled investigation of various factors influencing the efficiency of this crucial step in lutein absorption.
The enzymatic hydrolysis of lutein esters is primarily carried out by lipases. Pancreatic lipase (B570770), a key enzyme in fat digestion, has been identified as the principal enzyme responsible for the de-esterification of lutein esters in the digestive system. researchgate.net Its role is consistent with the broader function of pancreatic lipase in hydrolyzing dietary fats.
Lipases from microbial sources, such as Candida rugosa, are also of interest due to their diverse catalytic activities. While direct comparative studies on the specificity of pancreatic lipase versus Candida rugosa lipase for lutein dimyristate are limited, research on analogous compounds provides valuable insights. For instance, the Lip 3 isoform from Candida rugosa has demonstrated high activity towards cholesterol esters and other plant-derived steryl esters, which share structural similarities with lutein esters. nih.govresearchgate.net This suggests that certain Candida rugosa lipases could also effectively hydrolyze lutein diesters. Kinetic studies on lipases A and B from Candida rugosa have shown that they are non-specific esterases with activity against various lipid p-nitrophenyl esters, indicating a broad substrate tolerance that may include this compound. nih.gov
The specificity of these enzymes is crucial as it dictates the rate and extent of free lutein release, which is a prerequisite for its subsequent micellarization and absorption.
The efficiency of lutein diester hydrolysis can vary significantly depending on the food matrix and the type of in vitro digestion model employed. Static models, which simulate digestion in a series of discrete steps with fixed conditions, and dynamic models, which more closely mimic the physiological changes in the gastrointestinal tract, can yield different results.
In a study using a static in vitro digestion model, the efficiency of lutein ester hydrolysis in milk and yogurt was found to range from 12% to 35%, a process attributed to the action of pancreatic lipase. researchgate.net Another study reported a conversion rate of 38.7% for lutein esters in a conventional medium using lipase.
A comparison between static and dynamic models for assessing lutein bioaccessibility from kale powder and a lutein supplement highlighted the influence of the model type. For the lutein supplement, the dynamic model showed a five-fold higher release of lutein compared to the static model (67.88% vs. 12.34%). researchgate.net This suggests that the continuous and gradual changes in a dynamic system may better facilitate the enzymatic hydrolysis of lutein esters, particularly in high-fat formulations. researchgate.net
| Food Matrix/Supplement | In Vitro Model Type | Hydrolysis/Release Efficiency (%) | Reference |
|---|---|---|---|
| Milk and Yogurt | Static | 12 - 35 | researchgate.net |
| Lutein Supplement | Static | 12.34 | researchgate.net |
| Lutein Supplement | Dynamic | 67.88 | researchgate.net |
Fat Content: The presence of fat is a critical factor for the efficient hydrolysis of lutein esters. A study on lutein esters added to milk and yogurt demonstrated that the efficiency of hydrolysis was significantly lower in skimmed products compared to semi-skimmed and whole products. researchgate.net This indicates that a certain amount of fat is necessary to facilitate the emulsification of the hydrophobic lutein esters, making them more accessible to water-soluble lipases.
Enzyme Concentration: The concentration of lipase directly impacts the rate of hydrolysis. Generally, an increase in enzyme concentration leads to a higher rate of hydrolysis, up to a certain point where the substrate becomes the limiting factor. researchgate.netmdpi.com
pH: The pH of the intestinal environment plays a crucial role in enzyme activity. Lipases typically have an optimal pH range for their catalytic activity. For the lipase-catalyzed hydrolysis of lutein esters, an optimal pH of 7 has been reported. Deviations from this optimal pH can lead to a decrease in enzyme activity and, consequently, a lower extent of lutein ester cleavage.
| Factor | Effect on Hydrolysis | Reference |
|---|---|---|
| Fat Content | Higher fat content enhances hydrolysis efficiency. | researchgate.net |
| Enzyme Concentration | Increased concentration generally increases the rate of hydrolysis. | researchgate.net |
| pH | Optimal activity for lipase-catalyzed hydrolysis of lutein esters is at pH 7. |
Proposed Mechanisms of Lutein Diester Cleavage in Biological Systems
In biological systems, the cleavage of lutein diesters such as this compound is understood to be a stepwise enzymatic process occurring in the lumen of the small intestine. The primary enzyme implicated in this process is the pancreatic carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase. nih.gov
The proposed mechanism involves the sequential hydrolysis of the two ester bonds:
First Hydrolysis: The diester, this compound, is first hydrolyzed to a monoester, lutein monomyristate, and a free fatty acid.
Second Hydrolysis: The lutein monomyristate is then further hydrolyzed by the same enzyme to yield free lutein and another molecule of free fatty acid.
This process is analogous to the digestion of other dietary esters. The efficiency of this cleavage is crucial, as only free lutein is believed to be taken up by the intestinal mucosal cells. nih.gov The released free lutein is then incorporated into mixed micelles along with bile salts, phospholipids (B1166683), and other lipid digestion products for subsequent absorption.
Interactions with Other Biocompounds during Simulated Gastrointestinal Processing
During simulated gastrointestinal processing, this compound and its hydrolysis products interact with various other biocompounds present in the digesta. These interactions are fundamental for the subsequent absorption of the liberated lutein.
The most critical interactions occur with lipids and bile salts. mdpi.com The hydrolysis of this compound is intrinsically linked to the digestion of dietary fats. The presence of lipids and their breakdown products (monoglycerides and free fatty acids) is essential for the formation of mixed micelles. mdpi.com
Bile salts, which are secreted into the small intestine, act as biological detergents. mdpi.com They play a dual role in the context of this compound hydrolysis and absorption. Firstly, they aid in the emulsification of the fat globules containing this compound, increasing the surface area for lipase action. Secondly, and more importantly, they are essential for the formation of mixed micelles. mdpi.comnih.gov These micelles are nano-sized aggregates that solubilize the hydrophobic free lutein, allowing it to be transported through the aqueous environment of the intestinal lumen to the surface of the enterocytes for absorption. mdpi.com
Molecular dynamics simulations have shown that bile salts can interact with lipid bilayers, which is relevant for their role in facilitating the transport of hydrophobic molecules like lutein across cell membranes. nih.govnih.gov The composition of dietary fats, such as the type of vegetable oil, can also influence the efficiency of lutein micellization and, therefore, its potential bioavailability.
Mechanistic Biological Activities in Vitro and Animal Models
Cellular Protective Effects (In Vitro Studies)
Modulation of Intracellular Apoptotic Signaling Pathways (e.g., MAPK pathways: p38, ERK1/2, SAPK/JNK)
Research indicates that lutein (B1675518) and its derivatives can modulate crucial intracellular signaling pathways involved in apoptosis, including the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK pathways, encompassing ERK1/2, p38, and SAPK/JNK, are central to cellular responses to various stimuli, including stress, growth factors, and inflammatory signals, and play a significant role in regulating cell survival and death units.itmdpi.com.
Studies investigating lutein diglutaric acid (Lut-DG), a prodrug of lutein, demonstrated that it, along with lutein itself, modulated phosphorylated MAPKs, specifically p38, ERK1/2, and SAPK/JNK nih.govresearchgate.netmdpi.comresearchgate.net. These modulations were linked to the suppression of reactive oxygen species (ROS) production and protection against oxidative stress-induced cell death. The observed changes in the phosphorylation of these MAPK pathways were associated with downstream apoptotic molecules such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and cytochrome c nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. Specifically, H₂O₂-induced cell death in retinal pigment epithelial (RPE) cells was shown to involve the activation of p-p38, p-ERK1/2, and p-SAPK/JNK pathways, which were modulated by lutein and its ester derivative nih.govresearchgate.net. This modulation suggests a role for lutein dimyristate, by extension, in influencing apoptotic signaling through these critical pathways.
Furthermore, luteolin, a related flavonoid, has been shown to induce apoptosis in gastric cancer cells by suppressing the MAPK and PI3K signaling pathways nih.govnih.gov. Luteolin treatment suppressed the phosphorylation of ERK1/2 in the MAPK pathway, and this suppression, along with PI3K pathway inhibition, was implicated in the apoptosis induced by luteolin. While this study focuses on luteolin, it highlights the general involvement of MAPK pathways in the apoptotic effects of similar natural compounds.
Research on Other Potential Bioactivities in Animal Models
Influence on Cellular Proliferation in Specific Cell Lines (e.g., in cancer cell models using lutein derivatives)
Lutein and its derivatives have demonstrated significant effects on cellular proliferation, particularly in various cancer cell lines, suggesting potential anti-cancer properties. Studies have indicated that lutein can inhibit the growth of several human cancer cell lines, including breast cancer cells researchgate.netmdpi.comresearchgate.netslu.se.
Research on lutein and its di-acetylation derivatives showed that while di-acetylation decreased anti-tumor activities compared to native lutein, lutein itself exhibited anti-proliferative effects on human mouth epithelial cancer line KB cells researchgate.netnhri.org.tw. The di-acetylation led to a significant decrease in anti-tumor activity at 50 μmol/L, suggesting that the hydroxyl groups of lutein are important for its anti-tumor proliferation activity researchgate.netnhri.org.tw.
Lutein has been reported to inhibit the proliferation of A549 non-small cell lung cancer (NSCLC) cells plos.org. This inhibition was dose-dependent and correlated with lutein's hyaluronidase (B3051955) inhibitory activity. Mechanistically, lutein-induced apoptosis in A549 cells was linked to the inhibition of the PI3K/Akt pathway, a cascade involved in cancer cell proliferation and migration plos.org.
In breast cancer models, lutein was found to inhibit cell growth and induce apoptosis in triple-negative breast cancer cells. The mechanisms identified included induction of G1 cell cycle arrest, increased intracellular ROS production, phosphorylation of p53, and down-regulation of anti-apoptotic proteins like Bcl-2 researchgate.net. Lutein also inhibited the proliferation, invasion, and migration of hypoxic breast cancer cells by downregulating HES1 nih.gov.
Studies have also investigated this compound in combination with other compounds. For instance, combinations of this compound with triterpenes and ascorbate (B8700270) showed synergistic effects in inhibiting the proliferation of MCF-7 cancer cells, while normal-like cells remained relatively undamaged slu.se. Xanthophyll esters, including this compound, were found to decrease cancer stem cell sub-populations and inhibit cell migration, potentially by affecting the NF-κB pathway slu.se.
Data Table: Lutein and Derivatives on Cancer Cell Proliferation
| Compound/Derivative | Cell Line(s) Affected | Observed Effect on Proliferation | Key Pathways/Mechanisms Mentioned | Reference(s) |
| Lutein | A549 (NSCLC) | Dose-dependent inhibition | Hyaluronidase inhibition, PI3K/Akt pathway inhibition | plos.org |
| Lutein | KB (Oral epithelial cancer) | Inhibition | Hydroxyl groups contribute to activity | researchgate.netnhri.org.tw |
| Lutein | BT-474, MDA-MB-453, MDA-MB-231 (Breast cancer) | Decreased proliferation | G1 cell cycle arrest, p53 activation | mdpi.com |
| Lutein | MCF-7, MDA-MB-231 (Breast cancer) | Growth inhibition, apoptosis induction | Increased ROS, p53 phosphorylation, Bcl-2 downregulation | researchgate.netresearchgate.net |
| Lutein | MDA-MB-157, MCF-7 (Hypoxic breast cancer) | Inhibition of proliferation, invasion, migration | Downregulation of HES1 | nih.gov |
| This compound (in combination) | MCF-7 (Breast cancer) | Synergistic inhibition | Combination with triterpenes and ascorbate | slu.se |
| Xanthophyll esters (incl. This compound) | Breast cancer cells | Decreased cancer stem cell sub-populations, inhibited migration | NF-κB pathway | slu.se |
| Di-acetylated lutein | KB (Oral epithelial cancer) | Decreased anti-tumor activity | Hydroxyl groups are crucial for activity | researchgate.netnhri.org.tw |
Bioavailability Research in Animal Models
Absorption and Systemic Distribution of Lutein (B1675518) Dimyristate in Animal Systems
The absorption and systemic distribution of lutein esters, including lutein dimyristate, involve a series of physiological processes within the gastrointestinal tract and subsequent transport to various tissues.
Comparative Bioavailability Studies with Free Lutein in Animal Models
Studies comparing the bioavailability of lutein esters, including forms akin to this compound, with free lutein in animal models have yielded varied but often favorable results for the esterified form.
In an animal model study comparing lutein esters (specifically lutein dipalmitate) with free lutein, both derived from the same marigold oleoresin source and delivered in sunflower oil, lutein ester bioavailability was found to be significantly greater than that of free lutein technologynetworks.com. This enhanced bioavailability was partly attributed to the ester form possessing greater solubility than free lutein technologynetworks.com.
| Time Point | Free Lutein Diet (µg/mL) | Esterified Lutein Diet (µg/mL) | Difference (Free vs. Esterified) |
| Day 3 | 1.90 ± 0.17 | 1.47 ± 0.13 | Free lutein significantly higher |
| Day 7 | Not significantly different | Not significantly different | No significant difference |
| Day 14 | Not significantly different | Not significantly different | No significant difference |
Table 1: Plasma Lutein Levels in Layer Hens Fed Free vs. Esterified Lutein scielo.br
A patent filing also claims that animal absorption of lutein esters is better than free xanthophylls, citing a German company's data suggesting a 61.6% higher bioavailability for lutein ester compounds compared to non-esterified lutein google.com.
Tissue-Specific Accumulation and Deposition in Animal Models
Following absorption, lutein and its esters are distributed to various tissues. Animal models demonstrate that lutein and other xanthophylls can be preferentially stored in specific tissues, including the retina/macula and brain, similar to humans nih.gov.
In mice, lutein is readily absorbed into the plasma and subsequently taken up by the liver and spleen researchgate.net. Studies using lutein in various formulations, such as nanoemulsions, have shown improved levels in the liver, plasma, and eyes compared to micellar forms, indicating efficient tissue deposition mdpi.com. For instance, in mice fed nanoencapsulated lutein, postprandial lutein levels in the liver, plasma, and eyes were found to be higher than in the control group mdpi.com. While these studies often investigate lutein generally, they highlight the potential for esterified forms to be transported and deposited in key tissues.
Influence of Dietary Components on Bioavailability in Animal Models
The bioavailability of lutein, including its esterified forms, can be significantly influenced by the presence of other dietary components, particularly fats and specific nutrients.
Dietary fats, especially those rich in saturated fatty acids, have been shown to enhance the bioavailability of lutein and zeaxanthin (B1683548) in animal models. Studies indicate that fats like butter, which are high in saturated fatty acids, lead to higher bioavailability compared to oils rich in monounsaturated and polyunsaturated fatty acids, such as olive or fish oils isnff-jfb.com. This effect is partly attributed to the formation of smaller mixed micelles during digestion, which facilitates carotenoid absorption isnff-jfb.com.
Research in mice demonstrated that cow ghee, which is rich in saturated fatty acids (69.28%), improved the oral bioavailability of lutein significantly compared to control, olive oil, and flaxseed oil nih.gov. Specifically, cow ghee enhanced lutein bioavailability by 2.02-fold versus the control, 1.41-fold versus olive oil, and 1.66-fold versus flaxseed oil nih.gov.
| Dietary Fat Source | Fold Increase in Lutein Bioavailability (vs. Control) |
| Cow Ghee | 2.02 |
| Olive Oil | 1.41 |
| Flaxseed Oil | 1.66 |
Table 2: Influence of Different Dietary Fats on Lutein Oral Bioavailability in Mice nih.gov
Furthermore, phospholipids (B1166683) like phosphatidylcholine (PC) and lysophosphatidylcholine (B164491) (lysoPC) have been shown to positively influence lutein absorption in aged rats. Co-administration of lutein with PC or lysoPC led to significantly increased lutein levels in plasma, liver, and eyes compared to a control group nih.gov. Soybean oil and soy phospholipids, in general, were found to greatly sway lutein absorption in aged rats nih.gov. Conversely, the co-ingestion of lutein with dietary fiber (pectin) and β-carotene was observed to suppress lutein absorption in aged rats nih.gov.
Advanced Research Directions and Future Perspectives
Engineering of Novel Lutein (B1675518) Dimyristate Derivatives for Enhanced Stability and Targeted Biofunctionality
A primary focus of ongoing research is the modification of the lutein dimyristate structure to improve its stability and therapeutic efficacy. Lutein, in its free form, is susceptible to degradation from heat and light. nih.govacs.org Esterification, such as in this compound, significantly enhances its stability. nih.gov Studies have demonstrated that this compound (LD) is very stable against heat, whereas free lutein (FL) is highly unstable. nih.gov Both lutein monomyristate (LM) and LD also show greater stability against UV light compared to free lutein. nih.gov This inherent stability of the ester form provides a foundational argument for its use and for the development of new derivatives.
The prodrug approach is a promising strategy, where lutein is conjugated with other molecules to improve properties like solubility, stability, and bioavailability. mdpi.com For instance, the synthesis of lutein diglutaric acid, an ester prodrug, was shown to offer more potent protection against oxidative stress in retinal pigment epithelial cells than free lutein. mdpi.comnih.gov This suggests that modifying the ester groups of lutein can enhance its biological activity. mdpi.com Future research could engineer this compound derivatives by altering the myristate chains or introducing other functional groups to target specific tissues or cellular compartments. The goal is to create novel compounds with tailored functionalities, potentially leading to more effective applications. nih.gov
Enzymatic synthesis is another key area for creating novel lutein esters. Lipases, such as Candida antarctica lipase (B570770) B, are used to catalyze the esterification of lutein with various fatty acids, including polyunsaturated fatty acids (PUFAs). nih.gov This method allows for the creation of specific lutein esters with desired properties. nih.gov Synthesizing lutein esters with ω-3 PUFAs, for example, could combine the benefits of both molecules and potentially enhance their mutual stability against oxidation. nih.gov
| Derivative Concept | Rationale for Engineering | Potential Enhancement | Supporting Evidence |
| Lutein Prodrugs (e.g., Lutein Diglutaric Acid) | Improve physicochemical and biopharmaceutical properties. | Enhanced aqueous solubility, stability, and biological activity against oxidative stress. mdpi.comnih.gov | Lutein diglutaric acid showed more significant decreases in oxidative stress markers compared to free lutein. mdpi.com |
| Lutein-PUFA Esters | Combine the bioactive properties of lutein and polyunsaturated fatty acids (PUFAs). | Increased stability of both lutein and PUFAs against auto-oxidation. nih.gov | Enzymatic esterification of lutein with ω-3 PUFAs yielded lipophilic derivatives with protective effects in fish oil. nih.gov |
| Modified Myristate Chains | Alter lipophilicity and interaction with biological membranes. | Targeted delivery to specific tissues or enhanced cellular uptake. | Esterification is known to increase the hydrophobicity of lutein. nih.gov |
Deeper Mechanistic Investigations of this compound's Interactions at the Molecular and Cellular Level In Vitro
Understanding how this compound interacts with biological systems at a fundamental level is crucial for elucidating its mechanisms of action. Although much research focuses on free lutein, the principles can be extended to its ester forms, which act as precursors. Lutein is known to position itself across cell membranes, which is critical to its antioxidant function. mdpi.com Computational studies have explored the orientation of lutein within lipid bilayers, suggesting a transmembrane position where its polar hydroxyl groups are anchored in the interface, protecting the membrane from oxidative damage. frontiersin.org this compound, being more lipophilic, would have different interactions, and molecular dynamics simulations could clarify its specific orientation and stabilizing effects on cell membranes.
At the cellular level, lutein has been shown to modulate signaling pathways related to inflammation and oxidative stress, such as the nuclear factor kappa-B (NF-κB) and Nrf2 pathways. nih.govnih.gov Lutein can suppress inflammatory responses and upregulate the expression of antioxidant enzymes. nih.govnih.gov Prodrugs like lutein diglutaric acid have demonstrated a superior ability to modulate apoptotic signaling pathways (e.g., p38, ERK1/2) in response to oxidative stress compared to free lutein. mdpi.com Future in vitro studies should focus specifically on this compound to determine if it, or its metabolites, directly influence these pathways.
Molecular docking studies are valuable tools for predicting the interaction of molecules with proteins. Such studies have been used to investigate the binding of lutein to various proteins, including those involved in transport and those implicated in disease. researchgate.netresearchgate.net For example, research has explored the interaction between lutein dipalmitate and bovine serum albumin (BSA), revealing that the ester binds spontaneously to the protein primarily through hydrogen bonds and hydrophobic interactions. researchgate.net Similar in silico studies focusing on this compound could predict its binding affinity to key cellular targets, such as scavenger receptors or intracellular binding proteins like StARD3, which is known to bind lutein. mdpi.comnih.gov This would provide hypotheses for its mechanism of action that can then be tested in targeted cell-based assays.
| Area of Investigation | Research Method | Key Findings & Future Directions |
| Membrane Interaction | Molecular Dynamics (MD) Simulations | Free lutein orients across the membrane, providing protection. mdpi.comfrontiersin.org Future studies should model this compound to understand how the myristate chains affect its position and function within the lipid bilayer. |
| Cellular Signaling | In Vitro Cell Culture Assays (e.g., ARPE-19 cells) | Lutein and its derivatives modulate pathways like NF-κB, Nrf2, and MAPKs to combat oxidative stress and inflammation. nih.govmdpi.com Research should directly assess the impact of this compound on these signaling cascades. |
| Protein Binding | Molecular Docking & Spectroscopic Analysis | Lutein esters can bind to proteins like serum albumin. researchgate.net Future docking studies could investigate this compound's interaction with retinal binding proteins (e.g., GSTP1, StARD3) and enzymes. mdpi.comnih.gov |
Comprehensive Elucidation of Specific Enzymatic Pathways Governing Lutein Ester Hydrolysis and Biosynthesis
The bioavailability of lutein from this compound is entirely dependent on the enzymatic hydrolysis of the ester bonds to release free lutein, which is the form absorbed by intestinal cells. mdpi.comkatraphyto.com While it is generally accepted that pancreatic enzymes are responsible for this process, the specific contributions of different lipases are an area of active investigation. rsc.org
Pancreatic lipase and carboxyl ester lipase (CEL) are considered key enzymes in the de-esterification of carotenoid esters in the small intestine. rsc.orgnih.gov In vitro studies have shown that pancreatic lipase can hydrolyze lutein diesters. rsc.org Similarly, carboxyl ester lipase has been found to effectively hydrolyze esterified zeaxanthin (B1683548), a close isomer of lutein. nih.gov However, the efficiency of hydrolysis can be influenced by the structure of the carotenoid and the fatty acids attached. rsc.org Future research should employ purified enzyme systems to precisely quantify the catalytic efficiency (kcat/Km) of these and other potential intestinal enzymes (e.g., lipoprotein lipase) towards this compound specifically. This would help clarify the rate-limiting steps in its digestion and absorption.
On the other side of the metabolic pathway is the biosynthesis of lutein esters in plants, such as marigold flowers, the primary commercial source. nih.govlongdom.org The enzymes responsible for esterifying lutein with fatty acids in plants are not fully characterized. Identifying the specific acyltransferases that catalyze the formation of this compound would be a significant advancement. This knowledge could be applied in metabolic engineering of plants or microorganisms to produce higher yields of specific, highly stable lutein esters like this compound. The biosynthesis pathway of free lutein itself involves several key enzymes, including lycopene (B16060) cyclases and hydroxylases. researchgate.netnih.gov Understanding how the final esterification step is regulated is the next frontier.
| Pathway | Key Enzymes | Research Focus |
| Hydrolysis (in humans) | Pancreatic Lipase, Carboxyl Ester Lipase (CEL). rsc.orgnih.gov | Determining the specific activity and efficiency of these enzymes in hydrolyzing this compound. Investigating the influence of the food matrix on enzymatic access and activity. |
| Biosynthesis (in plants) | Xanthophyll Acyltransferases (putative) | Identifying and characterizing the specific enzymes that attach myristic acid to the lutein backbone in plants like marigolds. |
| Metabolic Engineering | Lycopene ε-cyclase, Lycopene β-cyclase, β-carotene hydroxylase, etc. nih.gov | Leveraging knowledge of biosynthesis pathways to engineer organisms (plants or microbes) for optimized production of this compound. |
Q & A
Q. How does the acyl chain length (e.g., myristate vs. palmitate) influence lutein ester stability and membrane interaction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
